Cas no 2227866-26-2 ((2R)-2-(pentan-3-yl)oxirane)

(2R)-2-(Pentan-3-yl)oxirane is a chiral epoxide characterized by its stereospecific oxirane ring and a branched alkyl substituent. This compound is of interest in synthetic organic chemistry due to its utility as a versatile intermediate for stereoselective transformations, including nucleophilic ring-opening reactions and asymmetric synthesis. The (R)-configuration at the epoxide center ensures enantioselectivity in downstream applications, making it valuable for producing optically active compounds. Its structural features also facilitate studies in regioselectivity and mechanistic investigations. The compound is typically handled under inert conditions to preserve its reactivity and stereochemical integrity. Suitable for research and industrial applications, it offers a precise building block for pharmaceuticals, agrochemicals, and fine chemicals.
(2R)-2-(pentan-3-yl)oxirane structure
(2R)-2-(pentan-3-yl)oxirane structure
Product name:(2R)-2-(pentan-3-yl)oxirane
CAS No:2227866-26-2
MF:C7H14O
Molecular Weight:114.185462474823
CID:6006732
PubChem ID:165616189

(2R)-2-(pentan-3-yl)oxirane 化学的及び物理的性質

名前と識別子

    • (2R)-2-(pentan-3-yl)oxirane
    • EN300-1805593
    • 2227866-26-2
    • インチ: 1S/C7H14O/c1-3-6(4-2)7-5-8-7/h6-7H,3-5H2,1-2H3/t7-/m0/s1
    • InChIKey: AQOUWWUQSJUIOL-ZETCQYMHSA-N
    • SMILES: O1C[C@H]1C(CC)CC

計算された属性

  • 精确分子量: 114.104465066g/mol
  • 同位素质量: 114.104465066g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 8
  • 回転可能化学結合数: 3
  • 複雑さ: 66.8
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 12.5Ų

(2R)-2-(pentan-3-yl)oxirane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1805593-0.05g
(2R)-2-(pentan-3-yl)oxirane
2227866-26-2
0.05g
$1296.0 2023-09-19
Enamine
EN300-1805593-1.0g
(2R)-2-(pentan-3-yl)oxirane
2227866-26-2
1g
$1543.0 2023-06-03
Enamine
EN300-1805593-0.5g
(2R)-2-(pentan-3-yl)oxirane
2227866-26-2
0.5g
$1482.0 2023-09-19
Enamine
EN300-1805593-10g
(2R)-2-(pentan-3-yl)oxirane
2227866-26-2
10g
$6635.0 2023-09-19
Enamine
EN300-1805593-2.5g
(2R)-2-(pentan-3-yl)oxirane
2227866-26-2
2.5g
$3025.0 2023-09-19
Enamine
EN300-1805593-10.0g
(2R)-2-(pentan-3-yl)oxirane
2227866-26-2
10g
$6635.0 2023-06-03
Enamine
EN300-1805593-0.25g
(2R)-2-(pentan-3-yl)oxirane
2227866-26-2
0.25g
$1420.0 2023-09-19
Enamine
EN300-1805593-5.0g
(2R)-2-(pentan-3-yl)oxirane
2227866-26-2
5g
$4475.0 2023-06-03
Enamine
EN300-1805593-0.1g
(2R)-2-(pentan-3-yl)oxirane
2227866-26-2
0.1g
$1357.0 2023-09-19
Enamine
EN300-1805593-5g
(2R)-2-(pentan-3-yl)oxirane
2227866-26-2
5g
$4475.0 2023-09-19

(2R)-2-(pentan-3-yl)oxirane 関連文献

(2R)-2-(pentan-3-yl)oxiraneに関する追加情報

Comprehensive Analysis of (2R)-2-(pentan-3-yl)oxirane (CAS No. 2227866-26-2): Properties, Applications, and Industry Trends

The compound (2R)-2-(pentan-3-yl)oxirane (CAS No. 2227866-26-2) is a chiral epoxide with significant potential in synthetic chemistry and industrial applications. Its unique stereochemical configuration and oxirane ring structure make it a valuable intermediate for pharmaceuticals, agrochemicals, and specialty materials. This article explores its molecular characteristics, synthesis methods, and emerging uses while addressing trending topics like green chemistry and AI-driven molecular design.

Chemical Properties and Structural Insights: The (2R)-2-(pentan-3-yl)oxirane molecule features a three-membered epoxide ring attached to a pentyl substituent at the 3-position. Its chiral center (R-configuration) is critical for enantioselective reactions, a focal point in modern drug development. With a molecular formula of C7H14O, it exhibits moderate polarity, boiling at approximately 120–125°C, and is soluble in common organic solvents. Researchers highlight its ring-strain reactivity, enabling nucleophilic ring-opening reactions—a key feature for derivatization.

Synthesis and Scalability: Current protocols for 2227866-26-2 synthesis often involve asymmetric epoxidation of pent-3-ene precursors using catalysts like Jacobsen’s or Sharpless systems. Recent advancements in flow chemistry have improved yield (up to 85%) and reduced waste, aligning with sustainable manufacturing demands. A 2023 study in ACS Catalysis demonstrated enzymatic epoxidation as an eco-friendly alternative, resonating with the industry’s shift toward biocatalysis.

Applications in Pharma and Beyond: The compound’s utility spans chiral building blocks for β-blockers and antiviral agents. Its derivates are explored in flavor and fragrance formulations due to their woody-herbaceous notes. Notably, its role in polyether synthesis has gained traction for biodegradable polymers, addressing microplastic pollution concerns—a top-search topic in environmental science.

Market Trends and Future Directions: Searches for “chiral epoxides in drug discovery” surged by 40% in 2023, reflecting industry interest. Computational tools (AI-based retrosynthesis) now predict optimal routes for 2227866-26-2, reducing R&D timelines. Regulatory emphasis on REACH compliance and green solvents further drives innovation, positioning this compound as a case study for sustainable chemical innovation.

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